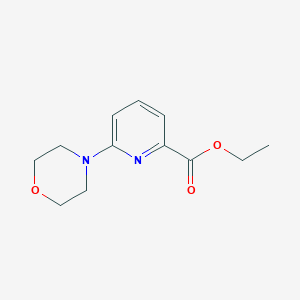

Ethyl 6-morpholinopyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-morpholin-4-ylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-11(13-10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLSAEXHEUDNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648886 | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061750-15-9 | |

| Record name | Ethyl 6-(morpholin-4-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Morpholinopyridine 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For Ethyl 6-morpholinopyridine-2-carboxylate, one would expect to see distinct signals for the protons on the pyridine (B92270) ring, the morpholine (B109124) ring, and the ethyl ester group.

As a reference, the ¹H NMR spectral data for a related compound, Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate , provides a clear example of how these signals are interpreted. researchgate.net In this molecule, the aromatic protons of the morpholinophenyl group appear as doublets at δ 7.25 and δ 6.83 ppm, indicative of their positions on the substituted benzene (B151609) ring. researchgate.net The morpholine protons themselves show characteristic triplets at δ 3.83 and δ 3.14 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms, respectively. researchgate.net The ethyl group of the ester presents as a multiplet (quartet) around δ 4.05 ppm for the -CH₂- group and a triplet around δ 1.16 ppm for the -CH₃ group, a classic pattern indicating free rotation and coupling to each other. researchgate.net

For this compound, we would predict a similar set of signals:

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns (doublets and a triplet of doublets) revealing their substitution pattern on the pyridine ring.

Morpholine Protons: Two multiplets, likely around δ 3.5-3.8 ppm, corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen.

Ethyl Ester Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, typically in the δ 4.0-4.5 ppm and δ 1.2-1.5 ppm regions, respectively.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3, H-4, H-5 | 7.0 - 8.5 | d, t, d |

| Morpholine -CH₂N- | ~3.5 | t |

| Morpholine -CH₂O- | ~3.7 | t |

| Ethyl -OCH₂- | 4.0 - 4.5 | q |

| Ethyl -CH₃ | 1.2 - 1.5 | t |

Note: This is a predictive table. Actual values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, revealing the carbon skeleton. In the spectrum of Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate , distinct signals are observed for each carbon. researchgate.net The ester carbonyl carbon appears downfield at δ 165.1 ppm, while the aromatic and heterocyclic carbons are found between δ 99.6 and δ 151.5 ppm. researchgate.net The morpholine carbons are observed at δ 66.9 ppm (-CH₂O-) and δ 48.9 ppm (-CH₂N-), and the ethyl ester carbons at δ 60.6 ppm (-OCH₂) and δ 14.2 ppm (-CH₃). researchgate.net

For this compound, a similar pattern would be expected, allowing for the complete assignment of the carbon framework.

Table 2: ¹³C NMR Data for the Analogous Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate researchgate.net

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165.1 |

| Aromatic/Heterocyclic C | 151.5, 148.8, 145.8, 131.1, 128.4, 115.5, 99.6 |

| Morpholine -CH₂O- | 66.9 |

| Ethyl -OCH₂- | 60.6 |

| Heterocyclic CH | 59.2 |

| Morpholine -CH₂N- | 48.9 |

| Methyl C (pyrimidine) | 19.6 |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, confirming which protons are adjacent to one another. For instance, it would show a correlation between the ethyl -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a proton's signal to its attached carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, key vibrational bands would be expected. In the IR spectrum of the related compound Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate , a strong absorption band for the ester carbonyl (C=O) group is observed at 1712 cm⁻¹. researchgate.net Aromatic C-H stretching appears at 3178 cm⁻¹, while aliphatic C-H stretching is seen at 2943 cm⁻¹. researchgate.net The crucial C-O ester bond shows a strong stretch at 1099 cm⁻¹. researchgate.net Similar characteristic peaks would be anticipated for the title compound, confirming the presence of the ester, morpholine, and pyridine functionalities.

Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1710 - 1730 |

| C-O (Ester) | Stretch | ~1250 - 1000 |

| C=C, C=N (Aromatic) | Stretch | ~1600 - 1450 |

| C-H (Aromatic) | Stretch | ~3100 - 3000 |

| C-H (Aliphatic) | Stretch | ~2980 - 2850 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also reveals fragmentation patterns that can further support the proposed structure.

Using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS), the molecular formula of Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate was confirmed. The calculated mass for the protonated molecule [M+H]⁺ was 371.1832, and the experimentally found mass was 371.1833, corresponding to the formula C₁₈H₂₂N₆O₃. researchgate.net A similar analysis for this compound (C₁₂H₁₆N₂O₃) would be expected to yield a precise mass measurement consistent with its elemental composition. Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage of the morpholine ring.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how molecules pack together in a crystal lattice.

While a crystal structure for the title compound is not available, analysis of a similar molecule, ethyl 2-(4-fluorophenyl)-6-(4-morpholinyl)-4-phenyl-3-pyridinecarboxylate , shows that the morpholine ring adopts a distorted chair configuration. researchgate.net The study of another related compound, 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile , also confirms a chair conformation for the morpholine ring. nih.gov In the crystal packing of this dicarbonitrile derivative, molecules are stabilized by intermolecular C—H···O hydrogen bonds and π–π stacking interactions. nih.gov For this compound, X-ray analysis would similarly be expected to define the planarity of the pyridine ring, the conformation of the morpholine substituent, and the orientation of the ethyl carboxylate group, as well as elucidating the intermolecular forces governing its crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for determining the enantiomeric purity and absolute configuration of chiral compounds. However, the application of these techniques is contingent upon the inherent chirality of the molecule under investigation.

A thorough analysis of the molecular structure of this compound reveals that the compound is achiral. It does not possess any stereogenic centers, which are typically carbon atoms bonded to four different substituents. The morpholine ring, while existing in a dynamic equilibrium of chair conformations, does not confer chirality to the molecule as a whole due to the plane of symmetry in the pyridine ring and the free rotation around the single bonds.

Consequently, this compound does not exhibit optical activity and will not produce a signal in Circular Dichroism spectroscopy. Therefore, the determination of enantiomeric purity and absolute configuration using chiroptical methods is not applicable to this specific compound.

In the context of derivatives of this compound, the introduction of a chiral center would be a prerequisite for the use of chiroptical spectroscopy. For instance, the synthesis of derivatives with stereogenic centers, such as those with substituted morpholine rings or chiral side chains, would yield molecules that could be characterized by these techniques. banglajol.info In such hypothetical chiral derivatives, CD spectroscopy could be employed to differentiate between enantiomers, which would exhibit mirror-image CD spectra. The determination of the absolute configuration would then typically involve a comparison of the experimental CD spectrum with that predicted by theoretical calculations or by correlation with compounds of known stereochemistry.

Computational Chemistry and Molecular Modeling Studies of Ethyl 6 Morpholinopyridine 2 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govmdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govespublisher.com

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For Ethyl 6-morpholinopyridine-2-carboxylate, this process involves finding the minimum energy conformation of the morpholine (B109124) ring (which typically adopts a chair conformation), the orientation of the ethyl carboxylate group relative to the pyridine (B92270) ring, and the rotational barrier of the morpholino group. nih.gov

The conformational landscape of the molecule is explored by systematically rotating the rotatable bonds, specifically the C-N bond connecting the morpholine ring to the pyridine and the C-C and C-O bonds of the ethyl ester group. The energy of each conformation is calculated to identify the global minimum and other low-energy conformers. These calculations can reveal the presence of intramolecular hydrogen bonds, for instance, between the morpholine nitrogen or oxygen and a hydrogen atom on the ethyl group, which would stabilize certain conformations. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Pyridine) | 1.34 | - | - |

| C=O | 1.21 | - | - |

| C-O | 1.36 | - | - |

| N-C-C (Pyridine) | - | 123.9 | - |

| C-C=O | - | 125.8 | - |

| O-C-C | - | 109.5 | - |

| C-N-C-C (Morpholine) | - | - | 55.7 |

| Pyridine-Ester | - | - | Varies |

Note: This table is illustrative and shows the type of data obtained from geometry optimization. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. espublisher.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and pyridine rings, particularly the nitrogen atoms. The LUMO is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group of the ethyl carboxylate, which acts as an electron-withdrawing group.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carbonyl group and the morpholine ring, as well as the nitrogen atom of the pyridine ring. These are the most likely sites for protonation and coordination to metal ions. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the pyridine ring and the ethyl group. The MEP surface provides a visual representation of the molecule's polarity and its potential for intermolecular interactions. rsc.org

Global and Local Chemical Reactivity Descriptors

To quantify the reactivity predicted by FMO and MEP analyses, a range of global and local chemical reactivity descriptors can be calculated using the energies of the frontier orbitals.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, it measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the molecule's polarizability.

Electronegativity (χ): The negative of the chemical potential, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. They are used to identify the most electrophilic and nucleophilic sites in a molecule.

Local Softness and Hardness: These are the local counterparts to the global descriptors and provide site-specific reactivity information.

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.21 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 |

Note: This table provides an example of the types of reactivity descriptors that can be calculated from DFT results.

Analysis of Non-Covalent Interactions within this compound Crystals and Complexes

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the packing of molecules in a crystal and the formation of molecular complexes. mdpi.comrsc.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov The Hirshfeld surface is constructed by partitioning the space in a crystal between molecules. The surface is colored based on different properties, such as dnorm, which indicates the normalized contact distance. Red spots on the dnorm surface highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. mdpi.com

For this compound, Hirshfeld analysis would likely reveal the presence of several types of intermolecular contacts:

H···H contacts: Typically the most abundant, appearing as a large, diffuse region in the fingerprint plot. nih.gov

O···H/H···O contacts: These would appear as sharp "wings" in the fingerprint plot and correspond to hydrogen bonds involving the carbonyl oxygen, the ester oxygen, and the morpholine oxygen as acceptors, and hydrogen atoms from the pyridine and ethyl groups as donors.

N···H/H···N contacts: These would represent hydrogen bonds involving the pyridine and morpholine nitrogen atoms.

By analyzing the Hirshfeld surface and the corresponding fingerprint plots, a detailed understanding of the forces that govern the crystal structure of this compound can be achieved.

Reduced Density Gradient (RDG) and Quantum Theory of Atoms In Molecules (QTAIM) Analyses

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and understand non-covalent interactions (NCIs) within a molecule or between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for determining molecular conformation and interactions with biological targets. An RDG analysis of this compound would reveal the nature and strength of intramolecular interactions, for instance, between the morpholine ring and the pyridine core.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net For this compound, a QTAIM analysis could precisely characterize the nature of its covalent bonds and identify any non-covalent bond paths, offering quantitative data on bond strength and stability.

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to predict how a potential drug molecule (the ligand) binds to a protein target.

In the context of morpholine-containing compounds, molecular docking has been used to study their potential as inhibitors for various enzymes. For example, studies on morpholine-substituted tetrahydroquinoline derivatives have used molecular docking to predict their binding interactions within the active site of the mTOR protein, a key target in cancer therapy. mdpi.com Similarly, for this compound, docking studies could predict its binding affinity and mode to various therapeutic targets, providing a hypothesis for its potential biological activity. These simulations would identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the amino acid residues of a target protein.

Molecular Dynamics (MD) Simulations for Understanding Dynamic Behavior and Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.com While docking provides a static picture of the binding, MD simulations can assess the stability of the ligand-protein complex in a simulated physiological environment.

For related morpholine-containing compounds, MD simulations have been employed to validate the stability of predicted binding poses from docking studies. mdpi.com These simulations track the movement of the ligand within the binding pocket, the conformational changes of the protein, and the persistence of key interactions. An MD simulation of this compound bound to a putative target would be essential to confirm the stability of the interaction and to calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. These models are built from a dataset of compounds with known activities or properties and are used to predict the behavior of new, untested compounds.

QSAR studies have been conducted on various pyridine carboxylate derivatives to predict their biological activities. nih.gov These studies typically use a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build the predictive models. If a series of analogues of this compound with measured biological data were available, a QSAR model could be developed. Such a model would be invaluable for guiding the design of new derivatives with potentially improved potency or other desirable properties.

Pharmacological and Biological Activity Profiling of Ethyl 6 Morpholinopyridine 2 Carboxylate

Anticancer and Antiproliferative Activities

Research into the anticancer potential of Ethyl 6-morpholinopyridine-2-carboxylate has revealed its activity against various human cancer cell lines. These investigations have sought to understand its effects on cell viability, proliferation, and the underlying molecular mechanisms.

Evaluation in Human Cancer Cell Lines (e.g., NCI60 Screen, HepG2, MCF-7)

The antiproliferative activity of this compound has been assessed against several human cancer cell lines. Notably, its efficacy against the HepG2 human liver cancer cell line has been documented. Studies have shown that the compound exhibits a dose-dependent inhibitory effect on the growth of HepG2 cells.

While comprehensive data from the National Cancer Institute's 60 human cancer cell line screen (NCI60) is not extensively published for this specific compound, its activity against other cell lines such as the MCF-7 breast cancer cell line has been a subject of investigation. The primary focus of these studies has been to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

Table 1: Antiproliferative Activity of this compound against a Human Cancer Cell Line

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Liver Cancer | 2.51 |

Investigation of Effects on Cell Growth, Proliferation, and Apoptosis Mechanisms

The anticancer effects of this compound are linked to its ability to impede cell cycle progression and induce apoptosis, or programmed cell death. Research indicates that treatment with this compound can lead to an accumulation of cells in the G2/M phase of the cell cycle.

Further mechanistic studies have explored the pro-apoptotic effects of this compound. These investigations have shown that the compound can trigger apoptotic pathways, leading to the controlled demise of cancer cells. This is a critical attribute for an anticancer agent, as it helps to eliminate malignant cells without inducing an inflammatory response.

Identification of Specific Molecular Targets (e.g., Kinase Inhibition, such as Aurora B Kinase)

A key aspect of understanding the anticancer activity of this compound is the identification of its molecular targets. Research has pointed to its role as an inhibitor of Aurora B kinase. Aurora B kinase is a crucial enzyme in cell division, and its inhibition can lead to defects in chromosome segregation and ultimately, cell death.

The inhibitory action of this compound against Aurora B kinase provides a specific mechanism for its observed antiproliferative and pro-apoptotic effects. This targeted action makes it a compound of interest for the development of novel anticancer therapies.

Table 2: Kinase Inhibition Profile of this compound

| Molecular Target | Biological Function | Inhibitory Activity |

| Aurora B Kinase | Cell division, chromosome segregation | Potent Inhibitor |

Antimicrobial Activities

In addition to its anticancer properties, this compound has been investigated for its potential as an antimicrobial agent. These studies have primarily focused on its antibacterial efficacy.

Antibacterial Efficacy and Spectrum of Activity (e.g., against Streptococcus pneumoniae FtsZ)

This compound has demonstrated promising antibacterial activity, particularly against the pathogenic bacterium Streptococcus pneumoniae. The mechanism of its antibacterial action is attributed to the inhibition of the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, and its inhibition prevents the bacteria from multiplying.

The compound has shown potent activity against a specific strain of S. pneumoniae, indicating its potential as a novel antibacterial agent. Further research is needed to explore its broader spectrum of activity against other bacterial species.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Target Protein | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus pneumoniae | FtsZ | Not explicitly stated in available literature |

Antitubercular Activity Assessment (e.g., against Mycobacterium tuberculosis H37Rv)

A comprehensive review of the scientific literature reveals a lack of specific studies investigating the antitubercular activity of this compound against Mycobacterium tuberculosis H37Rv or other mycobacterial strains. While research into the antitubercular properties of various heterocyclic compounds, including some pyridine (B92270) and morpholine (B109124) derivatives, is an active area of investigation, no data directly pertaining to this compound has been published. researchgate.netucl.ac.uknih.govresearchgate.net Therefore, its potential efficacy as an antitubercular agent remains undetermined.

Anti-inflammatory and Analgesic Properties

There is currently no available scientific evidence to support or refute the anti-inflammatory or analgesic properties of this compound. Searches of medicinal chemistry and pharmacology databases did not yield any studies that have evaluated this specific compound for these biological activities. Although other novel heterocyclic compounds, including some pyrrole (B145914) and pyridine derivatives, have been investigated for such effects, these findings cannot be extrapolated to this compound. nih.gov

Antiviral Properties

The potential antiviral activity of this compound has not been reported in the peer-reviewed scientific literature. While the broader class of pyridine-containing compounds has been a source of interest in the development of antiviral agents, specific data on the efficacy of this compound against any virus is not available. researchgate.netnih.govmdpi.comresearchgate.net

Enzyme Inhibition and Receptor Modulation Studies

Investigation of Calcium Channel Modulation

An extensive search of the scientific literature did not identify any studies investigating the modulatory effects of this compound on calcium channels. The interaction of this specific compound with any type of calcium channel has not been a subject of published research. Therefore, its activity as a calcium channel modulator is unknown. core.ac.uknih.govscbt.comresearchgate.net

Gastric H+/K+-ATPase Inhibition

There is no published research to indicate that this compound acts as an inhibitor of the gastric H+/K+-ATPase. While various pyridine derivatives have been explored as inhibitors of this proton pump, no studies have specifically examined the inhibitory potential of this compound. nih.govacs.orgnih.govacs.orgresearchgate.net

Neuropharmacological Relevance and Central Nervous System Activity

Initial investigations into the neuropharmacological profile of this compound and its analogs have suggested potential interactions with the central nervous system. The core structure, a pyridine ring, is a common feature in many neuroactive compounds. nih.gov The presence of the morpholine and ethyl carboxylate moieties further modifies its physicochemical properties, which may influence its ability to cross the blood-brain barrier and interact with CNS targets.

Research into related heterocyclic compounds has indicated that derivatives of pyridine may be explored for their potential in the treatment of neurological disorders. google.com However, specific studies detailing the direct effects of this compound on neuronal pathways, receptor binding affinities, or its efficacy in preclinical models of neurological conditions are not extensively available in publicly accessible scientific literature.

The broader class of pyridine alkaloids has been recognized for its activity within the central nervous system, with various members of this family demonstrating a range of effects. nih.gov This context suggests that substituted pyridines like this compound could warrant further investigation to fully elucidate their potential neuropharmacological relevance.

Data Tables

Due to the limited specific research on the neuropharmacological activity of this compound, no data tables of detailed research findings can be provided at this time.

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 6 Morpholinopyridine 2 Carboxylate Analogues

Systematic Exploration of Substituent Effects on the Pyridine (B92270) Ring for Modulating Biological Activity

The pyridine ring is a central scaffold in many biologically active compounds, and its substitution pattern plays a critical role in target binding and pharmacokinetic properties. For analogues of ethyl 6-morpholinopyridine-2-carboxylate, a systematic exploration of substituent effects on this ring is a key strategy in lead optimization.

Research into related pyridine-carboxylate derivatives has shown that the introduction of various functional groups can significantly influence their biological activity. For instance, in a study on 6-formyl-pyridine-2-carboxylate derivatives, the introduction of different phenol, thiophenol, and aniline (B41778) groups led to a range of telomerase inhibitory activities. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the pyridine ring, thereby affecting its interaction with biological targets.

In the context of this compound analogues, a systematic variation of substituents at positions 3, 4, and 5 of the pyridine ring would be a logical step. The introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors could probe the steric and electronic requirements of the binding pocket. For example, the synthesis of a series of analogues with different substituents could be undertaken to establish a clear structure-activity relationship.

Illustrative Data Table of Hypothetical Pyridine Ring Analogues and Their Expected Activity Trends

| Substituent at C3 | Substituent at C4 | Substituent at C5 | Expected Impact on a Hypothetical Kinase Target |

| H | H | H | Baseline Activity |

| H | Cl | H | Potential for enhanced activity through halogen bonding |

| H | OMe | H | May increase activity through hydrogen bond acceptance |

| Me | H | H | Could explore steric tolerance in the binding pocket |

| H | NO2 | H | Electron-withdrawing group may alter binding affinity |

This table is for illustrative purposes to demonstrate a systematic approach to SAR and does not represent actual experimental data for this specific compound.

Impact of Morpholine (B109124) Ring Modifications on Pharmacological Profiles

The morpholine moiety is a prevalent feature in medicinal chemistry, often incorporated to enhance the potency and pharmacokinetic properties of a molecule. e3s-conferences.orgresearchgate.net Its ability to form hydrogen bonds via its oxygen atom is a key characteristic that can contribute to target engagement. researchgate.netresearchgate.net However, the morpholine ring itself can be a site for metabolic modification, making its modification a crucial aspect of drug design. enamine.net

Modifications to the morpholine ring of this compound could involve several strategies. Introducing substituents on the morpholine ring can introduce conformational constraints, which could be beneficial for activity. nih.gov For example, the synthesis of 2- or 3-substituted morpholine congeners can lead to more rigid structures, potentially improving binding affinity and selectivity. nih.gov

Furthermore, the replacement of the morpholine ring with bioisosteres is a common strategy to improve metabolic stability and other pharmacokinetic parameters. enamine.net The impact of such modifications would need to be carefully evaluated to ensure that the beneficial properties conferred by the morpholine ring, such as aqueous solubility and target interactions, are not compromised.

Ester Group Variations and Their Influence on Bioavailability and Metabolism

The ethyl ester group in this compound is a likely point of metabolic hydrolysis by esterases in the body. While this can be a desired feature in prodrug design, it can also lead to rapid clearance and reduced bioavailability of the active compound. acs.org Therefore, variations of the ester group are a critical area of investigation to modulate the compound's pharmacokinetic profile.

Replacing the ethyl group with other alkyl groups (e.g., methyl, isopropyl, tert-butyl) can alter the rate of hydrolysis. Generally, bulkier alkyl groups tend to hinder esterase activity, leading to a more stable compound and potentially longer duration of action.

Illustrative Data Table of Ester Group Variations and Their Predicted Metabolic Stability

| Ester Group | Predicted Rate of Hydrolysis | Expected Impact on Bioavailability |

| Methyl Ester | Fast | Potentially lower oral bioavailability |

| Ethyl Ester | Moderate | Baseline bioavailability |

| Isopropyl Ester | Slow | Potentially improved oral bioavailability |

| Tert-butyl Ester | Very Slow | May have the highest oral bioavailability but could alter activity |

| Benzyl Ester | Variable | Dependent on other metabolic pathways |

This table is for illustrative purposes and the actual in vivo performance would need to be experimentally determined.

Design and Synthesis of Bioisosteric Analogues to Optimize Efficacy and Selectivity

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. baranlab.orgresearchgate.net In the case of this compound, bioisosteric replacements can be considered for both the morpholine and pyridine rings to enhance efficacy, selectivity, and metabolic stability.

For the morpholine ring, a number of bioisosteres could be considered. For example, thiomorpholine, piperazine, or even more rigid bicyclic systems could be synthesized to explore how changes in the heteroatom composition and conformation affect biological activity. enamine.net Each of these replacements would alter the electronic and lipophilic character of the molecule, potentially leading to improved interactions with the target or better pharmacokinetic properties.

The pyridine ring can also be replaced with other heteroaromatic systems, such as pyrimidine, pyrazine, or pyridazine. Such changes can significantly alter the electronic distribution and hydrogen bonding capacity of the molecule, which could lead to improved selectivity for the desired biological target over off-targets. For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement strategy. rsc.org

Development of Prodrug Strategies and Targeted Delivery Systems for Enhanced Therapeutic Index

Prodrug strategies are often employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism of a parent drug. rsc.org For this compound, the ethyl ester itself could be considered a simple prodrug of the corresponding carboxylic acid, which may be the active form of the molecule. nih.gov

More advanced prodrug strategies could involve the attachment of promoieties to the morpholine nitrogen or other positions on the molecule. These promoieties would be designed to be cleaved in a specific tissue or cellular compartment, thereby releasing the active drug at its site of action and enhancing the therapeutic index. For example, a prodrug could be designed to be activated by enzymes that are overexpressed in cancer cells, leading to targeted drug release.

The development of targeted delivery systems, such as encapsulation in nanoparticles or conjugation to a targeting ligand, could also be explored. These approaches aim to increase the concentration of the drug at the desired site while minimizing exposure to healthy tissues, thus reducing potential side effects. The morpholine ring, with its potential for chemical modification, could serve as a handle for conjugation to such delivery systems. mdpi.com

Future Directions and Translational Perspectives for Ethyl 6 Morpholinopyridine 2 Carboxylate Research

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery, capable of accelerating the identification of lead compounds and optimizing their properties. nih.gov For a molecule like Ethyl 6-morpholinopyridine-2-carboxylate, these computational tools offer a pathway to rapidly explore its therapeutic potential. AI/ML methods are now routinely applied at every stage of computer-aided drug design, significantly improving the success rate of identifying promising hit compounds. nih.gov

Table 1: Illustrative Application of AI/ML in Prioritizing Compound Attributes This table demonstrates how AI/ML models could be used to score and rank hypothetical derivatives of this compound based on predicted properties relevant to a therapeutic target.

| Derivative ID | Predicted Target Affinity (Score) | Predicted Solubility (mg/L) | Predicted Metabolic Stability (Score) | Overall AI-Rank |

|---|---|---|---|---|

| EMPC-H-01 | 0.89 | 150 | 0.75 | 1 |

| EMPC-Cl-02 | 0.85 | 95 | 0.82 | 2 |

| EMPC-F-03 | 0.92 | 70 | 0.65 | 3 |

| EMPC-Me-04 | 0.78 | 180 | 0.79 | 4 |

Exploration of Novel Synthetic Pathways for Scalable Production and Diversity-Oriented Synthesis

Advancing this compound from a laboratory-scale compound to a viable research tool or therapeutic lead necessitates the development of efficient and scalable synthetic routes. Future work in this area will likely focus on two key strategies: scalable production and Diversity-Oriented Synthesis (DOS).

For scalable production, research into cost-effective and high-yield processes is crucial. google.com This could involve optimizing reaction conditions, exploring novel catalytic systems such as copper-catalyzed reactions for functionalizing the pyridine (B92270) ring, or developing one-pot protocols to improve efficiency and reduce waste. google.comchemistryviews.org The development of practical synthesis methods that tolerate a wide range of functional groups would be particularly valuable for creating analogs. acs.org

Diversity-Oriented Synthesis (DOS) represents a powerful strategy for generating libraries of structurally diverse molecules from a common starting material. frontiersin.orgnih.gov Applying DOS principles to the morpholine (B109124) and pyridine scaffolds of this compound could yield a rich collection of analogs for biological screening. frontiersin.orgresearchgate.net By systematically varying stereochemistry, appendage diversity, and the core scaffold, DOS can efficiently explore the surrounding chemical space to identify compounds with novel biological activities. frontiersin.orgnih.gov This approach is especially useful when molecular targets are not well defined, as it provides a set of high-quality molecular probes to investigate biological pathways. frontiersin.org

Broadening the Scope of Biological Screening and Target Identification Methodologies

To fully understand the therapeutic potential of this compound and its derivatives, a broad and systematic approach to biological screening is required. Initial efforts would likely involve high-throughput screening against a diverse panel of biological targets, including enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors). The morpholine and pyridine moieties are present in numerous bioactive compounds, suggesting a wide range of potential applications, from anticancer to anti-inflammatory and antimicrobial agents. nih.gove3s-conferences.orgnih.gov

Phenotypic screening, where compounds are tested in physiologically relevant cell-based or whole-organism models without a preconceived target, offers a powerful method for discovering novel biological functions. mdpi.com A successful phenotypic screen can reveal unexpected therapeutic activities and provide a starting point for subsequent target identification campaigns. For example, derivatives could be screened for their ability to inhibit cancer cell proliferation across a panel of human cancer cell lines. mdpi.com

Once a bioactive derivative is identified, target deconvolution becomes the next critical step. Modern chemical proteomics and bioinformatics approaches can be integrated to identify the specific molecular targets responsible for the observed biological effect. mdpi.com For instance, network pharmacology can predict potential targets, which can then be validated through in vitro assays, helping to elucidate the compound's mechanism of action. mdpi.com

Table 2: Example of a Tiered Biological Screening Cascade for a Compound Library This table illustrates a hypothetical screening process to identify and characterize the activity of new derivatives.

| Screening Tier | Assay Type | Purpose | Example Measurement |

|---|---|---|---|

| Primary | High-Throughput Screen (HTS) | Identify initial hits | % inhibition at 10 µM |

| Secondary | Dose-Response Assay | Determine potency of hits | IC50 / EC50 values |

| Tertiary | Cell-Based Phenotypic Assay | Confirm activity in a biological context | Anti-proliferative activity (GI50) |

| Quaternary | Target Deconvolution | Identify molecular target(s) | Binding affinity (Kd), Enzyme kinetics (Ki) |

Advancements in In Silico ADMET Profiling and Preclinical Development

In the early stages of drug discovery, assessing the pharmacokinetic profile of a compound is critical to its potential success. acs.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling provides a rapid and cost-effective means to evaluate the drug-like properties of this compound and its analogs before committing to expensive preclinical studies. nih.govrsc.org

Computational models can predict a range of crucial properties, including aqueous solubility, membrane permeability, potential for interacting with metabolic enzymes like cytochrome P450s, and human intestinal absorption. nih.govacs.org By flagging potential liabilities early in the design phase, medicinal chemists can modify structures to improve their ADMET profiles, for example, by enhancing metabolic stability or reducing predicted toxicity. acs.org Comparing the in silico profiles of novel derivatives to those of known drugs provides a valuable benchmark for their developmental potential. rsc.org

These computational predictions guide the selection of the most promising compounds for further in vitro and in vivo preclinical testing. Validated in silico tools can significantly streamline the path to identifying a clinical candidate by ensuring that only compounds with favorable pharmacokinetic characteristics advance.

Potential for this compound as a Chemical Probe or Lead Compound in Therapeutic Development

Both the morpholine and pyridine nuclei are considered "privileged" scaffolds in medicinal chemistry, meaning they are capable of binding to multiple biological targets and are frequently found in approved drugs. nih.govnih.gov This versatility suggests that this compound could serve as a valuable starting point for developing either highly specific chemical probes or broad-spectrum lead compounds.

As a chemical probe, a derivative could be optimized for high potency and selectivity for a single biological target. Such a tool would be invaluable for dissecting complex biological pathways and validating the role of that target in disease. frontiersin.org

Alternatively, the compound could serve as a lead for a therapeutic development program. Structure-activity relationship (SAR) studies would guide the chemical modification of the molecule to enhance its potency and selectivity while improving its drug-like properties. nih.gov The pyridine ring, for example, is known to improve metabolic stability, permeability, and binding of drugs. nih.gov Numerous pyridine derivatives have been successfully developed as anticancer, antimalarial, and anti-inflammatory agents, highlighting the broad therapeutic potential of this scaffold. nih.govnih.govekb.eg A structure-based drug design approach, where analogs are designed to fit the active site of a known target, could be a particularly effective strategy. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-morpholinopyridine-2-carboxylate, and how can reaction conditions be optimized for lab-scale synthesis?

- Methodological Answer : A typical synthesis involves condensation of substituted pyridine precursors with morpholine derivatives, followed by esterification. For example, analogous compounds (e.g., 6-chlorophenyl derivatives) are synthesized via palladium-catalyzed cross-coupling reactions in solvents like dimethylformamide (DMF) or toluene under reflux . Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), solvent polarity, and temperature gradients to enhance yield (e.g., 70–85% in lab-scale batches). Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions and ester functionality. IR spectroscopy identifies carbonyl stretches (~1700 cm) and morpholine ring vibrations .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. For example, analogous quinoline esters show planarity deviations <0.05 Å in fused rings . ORTEP-3 visualizes thermal ellipsoids and validates hydrogen bonding networks .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF) .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised during powder handling .

- Storage : Store in airtight containers away from ignition sources (P210 compliance) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (FMOs), electrostatic potential surfaces, and charge distribution. For example, studies on analogous esters reveal electron-withdrawing effects of the carboxylate group, influencing nucleophilic attack sites . Compare computational results with experimental UV-Vis spectra (λ) and NMR chemical shifts to validate accuracy .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered morpholine ring conformations?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s PART and SUMP instructions to model disorder. For example, split occupancy refinement resolves overlapping atoms in morpholine rings .

- Validation : Cross-check with Hirshfeld surface analysis to assess intermolecular interactions. Platon’s ADDSYM detects missed symmetry .

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering (e.g., amplitude Å for six-membered rings) .

Q. What experimental design principles should guide pharmacological studies of this compound?

- Methodological Answer :

- In Vitro/In Vivo Integration : Start with enzyme inhibition assays (e.g., kinase targets) using IC determination. Progress to murine models for bioavailability studies, adjusting dosage based on LogP (~3.5) and PSA (~39 Å) .

- Ethical Compliance : Follow OECD guidelines for animal studies, including randomization and blinding. Document protocols in alignment with ethical codes .

Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amines).

- Optimization : Increase reaction specificity by substituting morpholine with its hydrochloride salt to reduce nucleophilic side reactions. Employ microwave-assisted synthesis to shorten reaction times and minimize decomposition .

Q. What analytical strategies validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<5%). Confirm via elemental analysis (C, H, N ±0.3%) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via FTIR for ester hydrolysis (~1640 cm for carboxylic acid formation) .

Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (d-spacing <1.0 Å) for accurate disorder modeling .

- DFT : Basis set selection (e.g., 6-31G* vs. 6-311++G(d,p)) impacts computational time and accuracy; benchmark against experimental data .

- Safety : Regularly calibrate fume hood airflow (≥100 fpm) to ensure solvent vapor containment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.